4-Bromo-2-(trifluoromethyl)pyridine-6-acetic acid
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Overview
Description
4-Bromo-2-(trifluoromethyl)pyridine-6-acetic acid is a chemical compound with the molecular formula C8H5BrF3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)pyridine-6-acetic acid typically involves the bromination of 2-(trifluoromethyl)pyridine followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethyl)pyridine-6-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(trifluoromethyl)pyridine-6-acetic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-azido-2-(trifluoromethyl)pyridine-6-acetic acid.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-(trifluoromethyl)pyridine-6-acetic acid.
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)pyridine-6-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)pyridine-6-acetic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
- 4-Fluoro-2-(trifluoromethyl)pyridine
Uniqueness
4-Bromo-2-(trifluoromethyl)pyridine-6-acetic acid is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis, offering advantages over similar compounds in terms of selectivity and yield .
Properties
Molecular Formula |
C8H5BrF3NO2 |
---|---|
Molecular Weight |
284.03 g/mol |
IUPAC Name |
2-[4-bromo-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H5BrF3NO2/c9-4-1-5(3-7(14)15)13-6(2-4)8(10,11)12/h1-2H,3H2,(H,14,15) |
InChI Key |
JJSOXTYAQVZPTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)C(F)(F)F)Br |
Origin of Product |
United States |
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